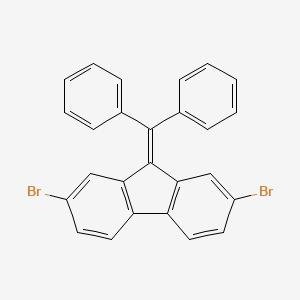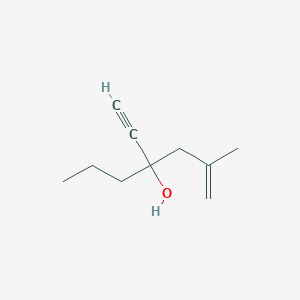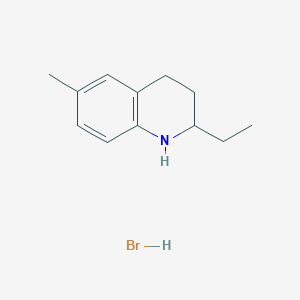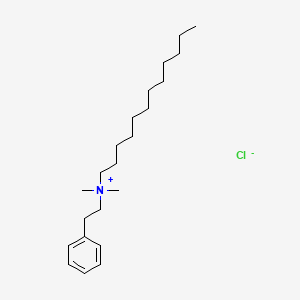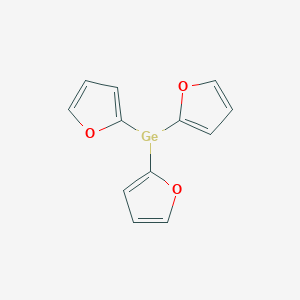
Tri-2-furylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The germanium center can be reduced to form germylene derivatives.
Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Germylene derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Tri(furan-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.
Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.
Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.
Properties
Molecular Formula |
C12H9GeO3 |
|---|---|
Molecular Weight |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


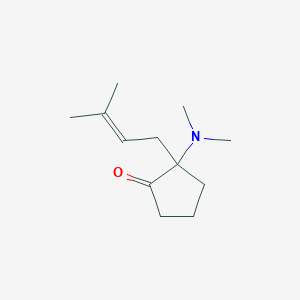
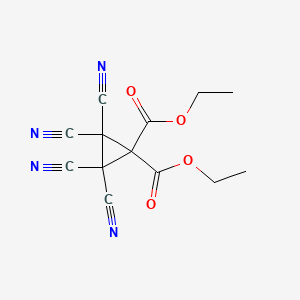
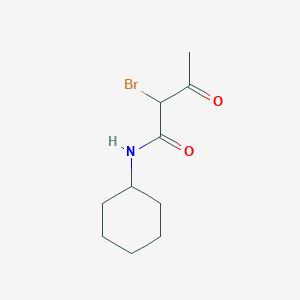
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
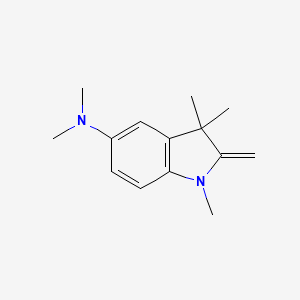
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
